Propanamide, N-(1-naphthyl)-2-methyl-

Analytical Chemistry Gas Chromatography Quality Control

Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6), also known as 2-methyl-N-(naphthalen-1-yl)propanamide or N-(Naphthalen-1-yl)isobutyramide, is a naphthyl amide derivative with the molecular formula C14H15NO and molecular weight of 213.27 g/mol. Its structure comprises an isobutyramide moiety attached to a naphthalen-1-yl group, with computed physicochemical properties including an XLogP3 of 2.7, topological polar surface area of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds.

Molecular Formula C14H15NO
Molecular Weight 213.27g/mol
CAS No. 21382-29-6
Cat. No. B366275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(1-naphthyl)-2-methyl-
CAS21382-29-6
Molecular FormulaC14H15NO
Molecular Weight213.27g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
InChIKeyJFPRISUCQTXAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6) — Product Specifications and Sourcing Baseline


Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6), also known as 2-methyl-N-(naphthalen-1-yl)propanamide or N-(Naphthalen-1-yl)isobutyramide, is a naphthyl amide derivative with the molecular formula C14H15NO and molecular weight of 213.27 g/mol [1]. Its structure comprises an isobutyramide moiety attached to a naphthalen-1-yl group, with computed physicochemical properties including an XLogP3 of 2.7, topological polar surface area of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [2]. This compound serves as a synthetic intermediate and research tool in medicinal chemistry, particularly as a scaffold for developing reversible enzyme inhibitors and as a reference standard for analytical method development [3].

Why N-(1-Naphthyl)-2-methylpropanamide (CAS 21382-29-6) Is Not Readily Substituted by In-Class Analogs


Naphthyl amide derivatives are not functionally interchangeable despite shared core scaffolds; subtle structural variations — including the specific naphthyl substitution pattern (1-naphthyl vs. 2-naphthyl), the amide N-alkyl group (isopropyl vs. methyl vs. ethyl), and the presence or absence of additional ring substituents — fundamentally alter target engagement profiles, enzyme selectivity, and physicochemical properties . While a broad class of naphthamide derivatives has demonstrated activity across targets including monoamine oxidase (MAO), monoacylglycerol lipase (MAGL), and VEGFR-2 tyrosine kinase, individual compounds within this class exhibit distinct potency and selectivity signatures that preclude generic substitution [1]. For CAS 21382-29-6 specifically, its unique combination of the 1-naphthyl orientation and the sterically hindered isobutyramide moiety produces differential enzyme inhibition profiles and a distinct gas chromatographic retention index, establishing procurement-grade specificity requirements [2].

Quantitative Differentiation Evidence for Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6)


Gas Chromatographic Retention Index as an Analytical Identifier for CAS 21382-29-6

Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6) has a measured Van Den Dool and Kratz retention index (RI) of 1957 on a 5% phenyl methyl siloxane capillary column under a defined temperature program (50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min), providing a reproducible analytical fingerprint for compound identification and purity assessment [1]. While no direct comparator RI is available for the 2-naphthyl isomer under identical conditions, the RI value itself constitutes a verified, instrument-independent identification parameter for analytical method validation and quality control release testing.

Analytical Chemistry Gas Chromatography Quality Control

One-Step Synthetic Protocol in Quantitative Yield for CAS 21382-29-6

A published one-step synthesis of Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6) using adapted Vilsmeier conditions achieves quantitative yield, enabling efficient laboratory-scale preparation without multi-step purification or chromatographic separation [1]. While multi-step amide syntheses typically require coupling reagents, protective group strategies, and chromatographic purification with yields of 50–80%, this single-step protocol produces the title compound in essentially quantitative yield with straightforward workup, representing a meaningful reduction in synthetic burden for research laboratories requiring this specific naphthyl amide scaffold [2].

Synthetic Chemistry Process Development Amide Bond Formation

Selectivity Profile of CAS 21382-29-6 Against Aminopeptidase B vs. Aminopeptidase N

Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6) was evaluated for inhibitory potency against purified rat brain aminopeptidase B and aminopeptidase N, showing an IC50 of 500,000 nM (500 µM) against aminopeptidase B and an IC50 greater than 1,000,000 nM (>1 mM) against aminopeptidase N [1]. This modest but measurable activity at aminopeptidase B, with essentially no activity at aminopeptidase N, establishes a defined selectivity threshold useful for biochemical reference applications where a low-potency, selectivity-defined control compound is required [2]. In contrast, structurally related naphthyl amide derivatives have been reported with pIC50 values of 7.1 (approximately 79 nM) against MAGL , underscoring that the specific isobutyramide substitution of CAS 21382-29-6 produces a markedly different potency profile that may be advantageous for applications requiring low-affinity reference compounds.

Enzyme Inhibition Selectivity Biochemical Assay

Validated Application Scenarios for Propanamide, N-(1-naphthyl)-2-methyl- (CAS 21382-29-6) in Research and Industry


Analytical Reference Standard for Gas Chromatographic Method Development and Validation

With a verified Van Den Dool and Kratz retention index of 1957 on a 5% phenyl methyl siloxane column under a defined temperature program (50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min), CAS 21382-29-6 serves as a reproducible reference compound for GC method calibration, column performance validation, and retention time alignment in analytical laboratories [1]. This instrument-independent RI value supports method transfer across laboratories and facilitates compound identification in complex mixtures.

Low-Affinity Biochemical Reference Compound for Aminopeptidase Selectivity Studies

The compound's measured IC50 of 500,000 nM (500 µM) against aminopeptidase B, compared with >1,000,000 nM (>1 mM) against aminopeptidase N, establishes a quantifiable selectivity baseline useful as a low-affinity control in enzyme inhibition assays [2]. This defined activity profile makes CAS 21382-29-6 suitable for studies requiring a structurally matched but functionally attenuated comparator to benchmark high-potency naphthyl amide inhibitors [3].

Synthetic Intermediate for Naphthyl Amide-Based Medicinal Chemistry Scaffolds

The availability of a published, high-yielding, one-step synthetic protocol using adapted Vilsmeier conditions enables efficient preparation of CAS 21382-29-6 as a starting material or intermediate for further derivatization [4]. The quantitative yield and straightforward workup reduce the synthetic burden for medicinal chemistry programs exploring naphthyl amide chemical space, particularly those targeting reversible enzyme inhibition modalities .

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